molecular formula C20H14N4O2 B174723 4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline CAS No. 17200-77-0

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline

Cat. No.: B174723
CAS No.: 17200-77-0
M. Wt: 342.3 g/mol
InChI Key: NLSDWNRBMSRTQT-UHFFFAOYSA-N
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Description

“4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” is a heterocyclic aromatic ring composed of one benzene ring and two oxazole rings . It has unique advantages on the facile synthesis without any column chromatography purification, high solubility on the common organic solvents, and planar fused aromatic ring structure .


Synthesis Analysis

A novel heterocyclic and plank-shape diamine monomer, 2,6- (4,4′-diaminodiphenyl) benzo [1,2-d:5,4-d’] bisoxazole (PBOA), was successfully synthesized from readily available compounds of 4,6-diaminoresorcinol dihydrochloride (DAR) and p -aminobenzoic acid (PABA) .


Molecular Structure Analysis

The molecular structure of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” is influenced by the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core . These factors contribute to its tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .


Chemical Reactions Analysis

The chemical reactions of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” are influenced by the presence of sulfur atoms . The replacement of the four oxygen atoms of the heterocyclic core by sulfur atoms causes striking changes of the photophysical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4,4’-(Benzo[1,2-d:5,4-d’]bis(oxazole)-2,6-diyl)dianiline” are influenced by its molecular structure . The use of the iso-BBT heterocycle widens the polymer band gap to a region (∼1.4 eV) compatible for use in single junction solar cells .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Mizuno et al. (2012) details a sulfur-assisted carbonylation process to produce stable benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, an equivalent of 4,6-diaminoresorcinol, which is crucial for the production, storage, and transportation stages of ZYLON (PBO fiber) due to its stability in air atmosphere. This process demonstrates the compound's relevance in facilitating the synthesis of high-performance materials through a quantitative yield method (Mizuno, Nakai, Mihara, & Ito, 2012).

Optical and Electronic Properties

Research by Tlach et al. (2013) on the influence of aryl group substitution and conjugation axis variation on benzobis(oxazole) compounds has unveiled their potential in altering the HOMO, LUMO, and band gap levels. This ability to modify electronic properties suggests applications in organic electronics, where precise control over these parameters is essential (Tlach, Tomlinson, Ryno, Knoble, Drochner, Krager, & Jeffries‐EL, 2013).

Applications in Organic Electronics

Yin et al. (2015) introduced two benzobisoxazole-based compounds that exhibited excellent thermal stabilities and ambipolar transport properties. These compounds, when used as electron-transport materials, achieved high efficiencies in organic light-emitting devices, showcasing the practical application of benzobisoxazole derivatives in creating advanced organic electronics (Yin, Zhang, Peng, Zhou, Zeng, Zhu, Xie, Li, Ma, & Yang, 2015).

Material Science and Polymer Chemistry

The synthesis of aromatic polyimides based on 2,6-bis(p-aminophenyl)-benzo-[1,2-d; 5,4-d’]bisoxazole demonstrates the compound's role in the development of materials with exceptional thermal stability. Meng et al. (2009) highlighted that these polyimides, prepared via a conventional two-stage procedure, exhibited glass transition temperatures above 280°C and significant thermal stability, indicating their suitability for high-performance materials in aerospace and electronics (Meng, Huang, Lv, & Yu, 2009).

Mechanism of Action

Safety and Hazards

The cytotoxicity of the compounds was assessed by the MTT method and Acridine Orange (AO) staining, with cell viability found to be above 90% at effective compound concentrations, and not toxic to L929 cells .

Future Directions

The future research directions for these materials are described in the literature . These results demonstrate that iso-BBT-T2 -based polymers are promising candidates for both organic electronics and photonic applications .

Properties

IUPAC Name

4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDWNRBMSRTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC4=C(C=C3O2)OC(=N4)C5=CC=C(C=C5)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477076
Record name 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17200-77-0
Record name 4,4'-(Benzo[1,2-d:5,4-d']bis[1,3]oxazole-2,6-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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